4-(3,4-difluorophenyl)-7-hydroxy-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
4-(3,4-Difluorophenyl)-7-hydroxy-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a difluorophenyl group and a hydroxy group attached to a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-difluorophenyl)-7-hydroxy-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative and a suitable nucleophile.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)-7-hydroxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Formation of a quinolinone derivative with a carbonyl group
Reduction: Formation of a dihydroquinolinone derivative with a hydroxyl group
Substitution: Formation of substituted quinolinone derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-difluorophenyl)-7-hydroxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulation of Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenyl isocyanate: A related compound with similar difluorophenyl group but different functional groups.
2-Amino-4-(3,4-difluorophenyl)thiazole: Another compound with a difluorophenyl group but a different core structure.
Uniqueness
4-(3,4-Difluorophenyl)-7-hydroxy-3,4-dihydroquinolin-2(1H)-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its quinolinone core and difluorophenyl group confer distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C15H11F2NO2 |
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Molecular Weight |
275.25 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)-7-hydroxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H11F2NO2/c16-12-4-1-8(5-13(12)17)11-7-15(20)18-14-6-9(19)2-3-10(11)14/h1-6,11,19H,7H2,(H,18,20) |
InChI Key |
JGWUEVJPJFOLIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=C(C=C2)O)NC1=O)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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